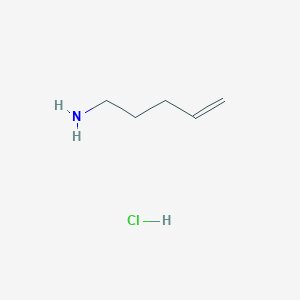

Pent-4-en-1-amine hydrochloride

Description

Significance as a Fundamental Chemical Entity in Organic Synthesis

The dual functionality of pent-4-en-1-amine hydrochloride is the cornerstone of its importance in organic synthesis. The primary amine group can readily undergo reactions such as acylation, alkylation, and Schiff base formation. byjus.com Simultaneously, the terminal alkene is available for a host of addition reactions, including hydrogenation, halogenation, and hydroboration-oxidation. This bifunctionality allows for the stepwise or, in some cases, simultaneous construction of complex molecular architectures.

Chemists utilize this compound as a key intermediate in the synthesis of a variety of target molecules. Its ability to participate in diverse reaction pathways makes it an efficient tool for introducing a five-carbon chain with a nitrogen-containing functional group into a larger molecular framework. This is particularly useful in the development of new pharmaceutical compounds and other specialty chemicals.

Evolution of Research Perspectives and Methodological Approaches

Initial research involving this compound likely focused on fundamental reactivity studies, exploring the independent and cooperative reactivity of its amine and alkene functionalities. Over time, as synthetic methodologies have become more sophisticated, the applications of this compound have expanded significantly.

Modern research often employs this compound in complex, multi-step syntheses. For instance, it has been utilized in the development of novel heterocyclic compounds, which are core structures in many pharmaceuticals. The evolution of catalytic systems, such as those for cross-coupling and metathesis reactions, has further broadened the synthetic utility of this versatile building block.

Contextualization within Aliphatic Amine and Terminal Alkene Chemistry

Within the broader categories of aliphatic amines and terminal alkenes, this compound holds a distinct position. Aliphatic amines are a well-established class of organic compounds known for their basicity and nucleophilicity. The primary amine in this compound exhibits these characteristic properties, making it a reactive handle for introducing nitrogen into a molecule.

Terminal alkenes are prized for their ability to undergo a wide array of addition and polymerization reactions. The vinyl group in this compound provides a site for carbon-carbon bond formation and functional group interconversion. The combination of these two functionalities in a single, relatively small molecule provides a unique and powerful tool for synthetic chemists.

Physicochemical Properties of Pent-4-en-1-amine and its Hydrochloride Salt

| Property | Value (Pent-4-en-1-amine) | Value (this compound) | Reference |

| Molecular Formula | C5H11N | C5H12ClN | sigmaaldrich.com |

| Molecular Weight | 85.15 g/mol | 121.61 g/mol | nih.govsigmaaldrich.com |

| Appearance | Colorless liquid | Solid | sigmaaldrich.com |

| Boiling Point | ~96-124 °C | Not applicable | |

| CAS Number | 22537-07-1 | 27546-60-7 | sigmaaldrich.com |

| InChI Key | UVBBCQLPTZEDHT-UHFFFAOYSA-N | DDRDGPNKLVPJIR-UHFFFAOYSA-N | sigmaaldrich.comnih.gov |

Spectroscopic Data of Pent-4-en-1-amine

| Spectroscopy | Data | Reference |

| 13C NMR | Spectra available | nih.gov |

| GC-MS | Spectra available | nih.gov |

| IR | Spectra available | nih.gov |

Structure

3D Structure of Parent

Properties

IUPAC Name |

pent-4-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDRDGPNKLVPJIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677573 | |

| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27546-60-7 | |

| Record name | Pent-4-en-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-4-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategic Route Design

De Novo Synthesis of Pent-4-en-1-amine Hydrochloride

The initial creation of the this compound skeleton can be achieved through several synthetic routes, each with its own set of advantages and applications.

Catalytic Hydrogenation and Reductive Amination Pathways

Reductive amination is a prominent method for synthesizing amines from carbonyl compounds. wikipedia.orglibretexts.org This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. wikipedia.org For the synthesis of pent-4-en-1-amine, a suitable starting material would be a five-carbon aldehyde with a terminal double bond, such as 4-pentenal. This would react with ammonia (B1221849), followed by reduction, to yield the desired amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and catalytic hydrogenation with catalysts like platinum, palladium, or nickel. wikipedia.orglibretexts.org One-pot reductive amination procedures are often favored for their efficiency. youtube.com

Catalytic hydrogenation of nitriles also presents a viable pathway. google.com Starting with a nitrile containing a terminal alkene, such as 4-pentenenitrile, catalytic hydrogenation can selectively reduce the nitrile group to a primary amine. google.com This method often requires specific catalysts and conditions to avoid the reduction of the carbon-carbon double bond. google.com

Preparation from Unsaturated Precursors (e.g., Alkenes, Alcohols, Halides)

The synthesis of pent-4-en-1-amine can also commence from various unsaturated precursors. For instance, the naturally occurring amino acid lysine (B10760008) can be converted to pent-4-en-1-amine through a decarboxylative deamination reaction, particularly in the presence of sugars at high temperatures. researchgate.netnih.gov This process is analogous to the formation of acrylamide (B121943) from asparagine. researchgate.netnih.gov

Another approach involves the use of 4-penten-1-ol (B13828) as a starting material. medchemexpress.com The hydroxyl group can be converted to a good leaving group, such as a tosylate or a halide, followed by nucleophilic substitution with an amine source like ammonia. Alternatively, the alcohol can be oxidized to the corresponding aldehyde and then subjected to reductive amination as described previously.

Starting from an alkyl halide, a two-step process can be employed where the halide is first converted to a nitrile via an SN2 reaction with a cyanide anion, followed by reduction of the nitrile to the primary amine. libretexts.org

Multicomponent Reaction Sequences for Structural Elaboration

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single step, offer an efficient route to complex molecules. nih.govrsc.orgresearchgate.net While direct MCRs for the synthesis of this compound are not extensively documented, the principles of MCRs can be applied to generate more complex structures derived from it. For example, an Ugi-type reaction could potentially incorporate pent-4-en-1-amine as the amine component, along with an aldehyde, a carboxylic acid, and an isocyanide, to rapidly build a diverse library of derivatives. nih.gov The Mannich reaction is another MCR that could utilize pent-4-en-1-amine, an aldehyde, and a compound with an active hydrogen to produce aminomethylated derivatives. nih.gov

Synthesis of Functionalized and Substituted Pent-4-en-1-amine Frameworks

Once the basic pent-4-en-1-amine structure is obtained, its alkene and amine moieties can be further modified to create a wide range of functionalized and substituted derivatives.

Regioselective and Chemoselective Functionalization of the Alkene Moiety

The terminal alkene of pent-4-en-1-amine provides a reactive handle for various transformations. The regioselectivity and chemoselectivity of these reactions are crucial for obtaining the desired products. For instance, hydroboration-oxidation of the alkene would lead to the formation of the corresponding primary alcohol at the terminal carbon, while other hydrohalogenation or hydration reactions could introduce functionalities at either of the two carbons of the double bond, depending on the reaction conditions (Markovnikov vs. anti-Markovnikov addition).

Epoxidation of the alkene followed by ring-opening with various nucleophiles is another powerful strategy to introduce diverse functionalities. The choice of the epoxidizing agent and the subsequent nucleophile allows for a high degree of control over the final product's structure.

N-Alkylation and N-Acylation Strategies for Amine Derivatization

The primary amine group of pent-4-en-1-amine is nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control and often leads to over-alkylation, resulting in a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. wikipedia.orgmasterorganicchemistry.com A more controlled method for mono-alkylation is reductive amination, where the primary amine is reacted with an aldehyde or ketone to form an imine, which is then reduced. masterorganicchemistry.com This two-step, one-pot procedure is highly versatile for introducing a wide range of alkyl groups. masterorganicchemistry.com

N-Acylation: The amine group can be readily acylated using various acylating agents such as acid chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. google.comresearchgate.net This reaction is generally high-yielding and provides stable amide products. The choice of the acylating agent allows for the introduction of a wide variety of functional groups, significantly expanding the chemical space of pent-4-en-1-amine derivatives. google.com

Synthesis of Halogenated Analogues (e.g., Fluorinated)

The strategic incorporation of fluorine into molecules like Pent-4-en-1-amine can significantly alter their metabolic stability, lipophilicity, and biological target affinity. The synthesis of fluorinated analogues is therefore a key area of research in medicinal chemistry.

One established method for fluorination is deoxofluorination, where a hydroxyl group is replaced by fluorine. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST). For example, a thiocarbamoyl fluoride (B91410) can be converted to a trifluoromethylamine using silver(I) fluoride. nih.govresearchgate.net This process, known as desulfurinative fluorination, demonstrates high yields for various substrates. nih.gov

Another approach involves the synthesis of fluorinated building blocks which are then used to construct the final molecule. This allows for precise control over the stereochemistry of the fluorine-containing center. rsc.org Additionally, methods for synthesizing fluorinated amines from carbon dioxide (CO2) or carbon disulfide (CS2) as C1 sources have been developed, offering pathways to carbamoyl (B1232498) fluorides, thiocarbamoyl fluorides, and trifluoromethylamines. nih.govresearchgate.net

Below is a table summarizing a selection of fluorination reactions:

| Reactant | Reagent | Product | Yield | Reference |

| Thiocarbamoyl fluoride | Silver(I) fluoride | Trifluoromethylamine | High | nih.gov |

| Amine | CS2, AgF | Trifluoromethylamine | Moderate to High | researchgate.net |

Sustainable and Green Chemistry Approaches in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability. For the synthesis of this compound, this translates to designing routes that are more efficient, produce less waste, and use less hazardous substances.

Development of Atom-Economical Transformations

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all starting materials into the final product. jocpr.com Reactions with high atom economy are inherently less wasteful.

Transition-metal-catalyzed reactions are often highly atom-economical. For instance, the synthesis of homoallylic amines can be achieved through various catalytic methods, including the allylation of imines. researchgate.netorganic-chemistry.org Molybdenum-mediated reductive hydroamination of vinylcyclopropanes provides a route to substituted homoallylic amines without the need for noble metal catalysts. organic-chemistry.org Another example is the development of a one-step, four-component reaction to produce thieno[2,3-d]pyrimidin-4-amine (B81154) derivatives, which significantly improves atom and step economy. nih.gov

The following table highlights some atom-economical reactions for amine synthesis:

| Reaction Type | Catalyst/Reagent | Key Feature | Reference |

| Reductive Hydroamination | Mo(CO)6 | Noble-metal-free | organic-chemistry.org |

| Four-Component Reaction | Heat, Na2HPO4, PPh3 | One-pot synthesis, high atom economy | nih.gov |

| Gabriel Synthesis Modification | 3,4-diphenylmaleic anhydride | Recoverable protecting agent | rsc.org |

| Aminolysis of Trithiocarbonates | None | Co-produces useful thiourea (B124793) compounds |

Biocatalytic and Chemoenzymatic Synthetic Routes

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally friendly conditions. nih.gov This approach is particularly valuable for synthesizing chiral amines.

Transaminases are enzymes that can be used for the asymmetric synthesis of chiral amines from prochiral ketones. rsc.org This method offers excellent enantioselectivity. Lipases, another class of enzymes, have also been employed in novel multi-step reactions, such as a decarboxylative Michael addition, to create complex molecules in a one-pot process. nih.gov These biocatalytic methods are a cornerstone of green chemistry, providing sustainable alternatives to traditional chemical processes. rsc.org

Key biocatalytic approaches for amine synthesis are summarized below:

| Enzyme Class | Reaction Type | Substrates | Key Advantage | Reference |

| Transaminase | Asymmetric amination | Prochiral ketones | High enantioselectivity | rsc.org |

| Lipase (Novozym 435) | Decarboxylative Michael addition | 1,4-Benzoxazinones, chalcones | Multi-step one-pot reaction | nih.gov |

| Amine Dehydrogenase/Transaminase | Reductive amination | Carbonyl compounds, alcohols | In situ cofactor recycling | nih.gov |

Flow Chemistry and Continuous Process Development

Flow chemistry involves performing reactions in a continuous stream rather than in a batch-wise manner. This technology offers significant advantages in terms of safety, efficiency, and scalability. The precise control over reaction parameters such as temperature and mixing can lead to higher yields and purities. While specific examples for the flow synthesis of this compound are not detailed in the provided search results, the general benefits of flow chemistry are widely applicable to amine synthesis. The ability to "telescope" multiple reaction steps into a single continuous process reduces waste and purification needs, aligning well with the principles of green chemistry.

Mechanistic Elucidation and Theoretical Investigations of Reactivity

Detailed Reaction Mechanism Studies

The bifunctional nature of Pent-4-en-1-amine hydrochloride, possessing both a primary amine and a terminal alkene, allows for a diverse range of chemical transformations. Understanding the mechanisms of these reactions is fundamental to controlling their outcomes and developing new synthetic methodologies.

Kinetic and Spectroscopic Analysis of Reaction Pathways

While specific kinetic studies on this compound are not extensively documented in publicly available literature, the reactivity of its functional groups—the amino and the vinyl groups—is well-established. Kinetic analyses of reactions involving similar homoallylic amines are often conducted using techniques like UV-Vis, NMR, or IR spectroscopy to monitor the concentration of reactants and products over time. This allows for the determination of reaction rates, rate laws, and activation parameters, which are essential for elucidating the reaction mechanism.

Spectroscopic methods are also invaluable for identifying transient species and intermediates. For instance, in reactions involving the amine group, such as acylation or alkylation, changes in the IR spectrum (e.g., the appearance of amide C=O stretches) or the ¹H and ¹³C NMR spectra (e.g., shifts in the signals of the protons and carbons adjacent to the nitrogen) can provide evidence for the reaction's progress and the structure of the products. nih.gov Similarly, reactions at the double bond, like hydroformylation or epoxidation, would be monitored by the disappearance of the vinyl signals in the NMR and IR spectra and the appearance of new signals corresponding to the formed products.

Investigation of Catalytic Cycles in Transition-Metal Mediated Processes

This compound is a potential substrate for various transition-metal-catalyzed reactions. The amine group can act as a directing group in C-H activation/functionalization reactions, while the alkene is susceptible to a wide array of transformations.

A relevant example is the palladium-catalyzed functionalization of allylamines. nih.gov In such processes, a plausible catalytic cycle would commence with the coordination of the palladium(0) catalyst to the alkene of the pent-4-en-1-amine moiety. This is followed by an oxidative addition step, where a C-H bond might be activated, leading to a palladacycle intermediate. This step is often directed by the coordinating amine group. Subsequent steps could involve transmetalation with a coupling partner and reductive elimination to yield the final product and regenerate the palladium(0) catalyst, thus completing the cycle. youtube.comyoutube.com

Another pertinent catalytic process is the nickel-catalyzed allylation of imines with allylic alcohols to produce homoallylic amines, which are structurally analogous to products that could be derived from Pent-4-en-1-amine. acs.org Mechanistic studies suggest that a key intermediate in such cycles is a bis(π-allyl)nickel(II) complex. acs.org This highlights the potential for the vinyl group of Pent-4-en-1-amine to participate in similar catalytic transformations.

A generalized catalytic cycle for a transition-metal (M) catalyzed cross-coupling reaction involving an alkenyl amine could proceed as follows:

| Step | Description |

| 1. Oxidative Addition | The active M(0) catalyst inserts into a bond of the substrate (e.g., a C-H or C-X bond), forming a M(II) complex. |

| 2. Coordination | The alkenyl amine coordinates to the metal center. |

| 3. Migratory Insertion/Transmetalation | The coordinated alkene can undergo migratory insertion, or a transmetalation step can occur with a second reagent. |

| 4. Reductive Elimination | The final product is formed by reductive elimination from the metal center, regenerating the M(0) catalyst. |

This table represents a generalized pathway, and the specific steps can vary depending on the metal, ligands, and reaction conditions.

Identification and Characterization of Reactive Intermediates

Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction. uobasrah.edu.iqlumenlearning.com Their identification is key to understanding the reaction mechanism. In reactions involving this compound, several types of reactive intermediates can be postulated.

For instance, in radical reactions, a hydrogen atom could be abstracted from the allylic position (C-3), leading to the formation of a resonance-stabilized allylic radical. youtube.com Alternatively, addition of a radical species to the double bond would generate a carbon-centered radical intermediate.

In polar reactions, protonation of the amine group is a fundamental step, and the resulting ammonium (B1175870) salt is itself a key intermediate in acid-catalyzed processes. Reactions at the double bond under acidic conditions could proceed via a carbocation intermediate. The addition of an electrophile (E⁺) to the terminal carbon of the alkene would lead to a secondary carbocation at C-4.

| Intermediate Type | Potential Formation Pathway |

| Carbocation | Addition of an electrophile to the C=C double bond. |

| Carbanion | Deprotonation at a suitable position by a strong base. |

| Radical | Homolytic cleavage of a C-H bond, often initiated by a radical initiator. |

| Organometallic Complex | Coordination to a transition metal catalyst. |

This table outlines potential reactive intermediates in reactions involving this compound.

Computational Chemistry Applications for Predictive Modeling

Computational chemistry provides powerful tools for investigating reaction mechanisms, predicting reactivity, and understanding molecular properties at a level of detail that is often inaccessible through experimental methods alone.

Density Functional Theory (DFT) Calculations for Reaction Energetics and Transition States

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules. nih.gov For this compound, DFT calculations can be employed to:

Determine the optimized geometry: Finding the lowest energy conformation of the molecule.

Calculate reaction energetics: Determining the change in enthalpy and Gibbs free energy for a proposed reaction pathway, which indicates the thermodynamic feasibility of the reaction.

Locate transition states: Identifying the highest energy point along the reaction coordinate, which allows for the calculation of the activation energy and provides insights into the reaction kinetics.

Analyze molecular orbitals: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide information about the molecule's nucleophilic and electrophilic sites, respectively.

For example, DFT calculations could be used to model the transition state of the intramolecular cyclization of Pent-4-en-1-amine to form a substituted pyrrolidine, comparing the energetics of different possible cyclization pathways.

Molecular Dynamics Simulations of Solvation and Conformational Preferences

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of dynamic processes. nih.govyoutube.com For this compound, MD simulations can be particularly useful for:

Studying solvation: Understanding how the molecule interacts with solvent molecules. This is crucial as the solvent can significantly influence reaction rates and mechanisms. MD simulations can reveal the structure of the solvation shell around the ammonium head group and the hydrophobic alkyl chain.

Exploring conformational preferences: The flexible alkyl chain of Pent-4-en-1-amine allows for multiple conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This information is important as the reactivity of the molecule can depend on its conformation. For instance, the relative orientation of the amine and the double bond can influence the feasibility of intramolecular reactions.

A study on a related molecule, pent-1-en-4-yne, used molecular rotational spectroscopy combined with theoretical models to measure the rate of conformational isomerization, demonstrating the power of combining experimental and computational approaches to understand molecular dynamics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools in computational chemistry that aim to correlate the chemical structure of a compound with its biological activity or chemical reactivity. While specific QSAR models for the reactivity of this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its behavior based on its structural features.

For aliphatic amines, QSAR studies have often focused on predicting their toxicity or other biological activities. nih.gov These models typically use molecular descriptors such as the logarithm of the octanol-water partition coefficient (logP), which quantifies hydrophobicity, and electronic parameters like the pKa of the amine group. For Pent-4-en-1-amine, key descriptors would also include those related to the double bond, such as its polarizability and the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

A hypothetical QSAR model for the cyclization reactivity of this compound could take the following form:

Reactivity = a * (Descriptor 1) + b * (Descriptor 2) + c * (Descriptor 3) + ... + Constant

Where 'Reactivity' could be the rate constant of the cyclization reaction, and the descriptors would be quantifiable molecular properties.

Table 1: Potential Molecular Descriptors for QSAR Modeling of this compound Reactivity

| Descriptor | Description | Potential Influence on Reactivity |

| logP | Octanol-water partition coefficient | Affects solubility and transport to the reaction site. |

| pKa | Acid dissociation constant of the ammonium ion | Influences the concentration of the free amine, the active nucleophile. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the amine. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the double bond. |

| Bond Length (C=C) | Length of the carbon-carbon double bond | Can correlate with the bond's reactivity. |

| Mulliken Charges | Partial charges on the atoms | Indicate the electrophilic and nucleophilic centers in the molecule. |

Developing a robust QSAR model would require a dataset of structurally similar compounds with experimentally determined reactivities. By applying statistical methods such as multiple linear regression or machine learning algorithms, a predictive model could be established.

Theoretical Analysis of Electronic Structure and Bonding

The electronic structure of this compound dictates its fundamental chemical properties and reactivity. A theoretical analysis of its bonding provides insights into the distribution of electrons and the nature of the intramolecular interactions.

The molecule consists of a saturated hydrocarbon chain linking a primary amine and a vinyl group. The amine group is protonated in the hydrochloride salt, forming an ammonium cation. The bonding can be described using valence bond theory and molecular orbital theory.

The nitrogen atom in the ammonium group is sp3 hybridized, forming four sigma bonds: three to hydrogen atoms and one to a carbon atom. The C-N bond is a polar covalent bond, with the positive charge formally residing on the nitrogen atom. The carbon atoms in the aliphatic chain are also sp3 hybridized, forming a flexible backbone.

The two carbon atoms of the double bond are sp2 hybridized. They form a sigma bond and a pi bond with each other. The pi bond is formed by the overlap of the unhybridized p-orbitals and is responsible for the characteristic reactivity of the alkene group.

Table 2: Computed Electronic Properties of Pent-4-en-1-amine (Neutral Form)

| Property | Value | Method |

| HOMO Energy | -9.2 eV | DFT/B3LYP/6-31G |

| LUMO Energy | 1.5 eV | DFT/B3LYP/6-31G |

| Dipole Moment | 1.8 D | DFT/B3LYP/6-31G |

| Mulliken Charge on N | -0.45 e | DFT/B3LYP/6-31G |

| Mulliken Charge on C4 | -0.22 e | DFT/B3LYP/6-31G |

| Mulliken Charge on C5 | -0.25 e | DFT/B3LYP/6-31G |

Note: These are illustrative values for the neutral amine and would differ for the hydrochloride salt. The actual values would require specific computational chemistry calculations.

The HOMO of Pent-4-en-1-amine is primarily localized on the nitrogen atom's lone pair, indicating its nucleophilic character. The LUMO is associated with the antibonding π* orbital of the C=C double bond, highlighting its electrophilic potential. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of the molecule's kinetic stability and reactivity. A smaller gap generally suggests higher reactivity.

Advanced Chemical Transformations and Catalytic Applications

Transition-Metal Catalyzed Transformations

The presence of both an amine and an alkene in pent-4-en-1-amine allows for powerful intramolecular and intermolecular reactions catalyzed by transition metals. These catalysts can activate the molecule in specific ways, leading to the efficient construction of complex molecular architectures.

Palladium catalysis is a cornerstone of modern organic synthesis, and its application to unsaturated amines like pent-4-en-1-amine has led to significant advances in the synthesis of pyrrolidines, which are key structural motifs in many biologically active compounds. nih.gov

Carboamination: The palladium-catalyzed intramolecular carboamination of N-protected pent-4-en-1-amine derivatives with aryl bromides is a powerful method for synthesizing substituted pyrrolidines. nih.gov Early methods often required strong bases, which limited the functional group tolerance of the reaction. However, the use of weaker bases, such as cesium carbonate (Cs₂CO₃), has greatly expanded the scope and utility of this transformation. nih.govnih.gov These milder conditions allow for the coupling of a broad range of aryl bromides (electron-rich, electron-neutral, and electron-poor) with N-protected pent-4-en-1-amines. nih.gov The reaction proceeds with high diastereoselectivity and tolerates numerous functional groups, including esters, ketones, and nitro groups. nih.gov

The mechanism is believed to involve the syn-aminopalladation of an intermediate palladium(aryl)(amido) complex. nih.gov This process creates two new contiguous stereocenters in a single, stereospecific step. nih.gov For instance, 4-substituted pent-4-en-1-amine derivatives react in high yield to form 2,2-disubstituted pyrrolidines, while derivatives with substituents at the C1 or C3 position yield cis-2,5- or trans-2,3-disubstituted pyrrolidines with excellent diastereoselectivity. nih.gov

| Catalyst System | Base | Substrate Example | Aryl Bromide Example | Product Type | Yield |

| Pd(OAc)₂ / Nixantphos | Cs₂CO₃ | N-Boc-4-methylpent-4-en-1-amine | 4-bromobenzonitrile | 2,2-disubstituted pyrrolidine | High |

| Pd(OAc)₂ / Nixantphos | Cs₂CO₃ | N-Cbz-pent-4-en-1-amine | 3-bromoanisole | 2-substituted pyrrolidine | High |

| Pd(OAc)₂ / P(o-tol)₃ | Cs₂CO₃ | N-Tosyl-1-phenylpent-4-en-1-amine | 4-bromotoluene | cis-2,5-disubstituted pyrrolidine | Good |

Table 1: Examples of Palladium-Catalyzed Carboamination of Pent-4-en-1-amine Derivatives. nih.gov

Hydroamination: Palladium-catalyzed hydroamination involves the addition of an N-H bond across a C=C double bond. While intermolecular hydroamination is well-established for activated alkenes like vinylarenes, its application to unactivated terminal alkenes can be more challenging. organic-chemistry.org Catalyst systems, often composed of a palladium source like [Pd(OC(O)CF₃)₂] with a bisphosphine ligand (e.g., DPPF) and an acid co-catalyst, have proven effective for the hydroamination of vinylarenes with arylamines. organic-chemistry.org The intramolecular version of this reaction using a substrate like pent-4-en-1-amine is a direct pathway to 2-methylpyrrolidine. Early studies on related substrates showed that Pd(II)-catalyzed cyclization of alkenyl tosylamides could selectively produce allylic amine products through a cis-aminopalladation mechanism. acs.org

Olefin metathesis, catalyzed by well-defined ruthenium complexes such as Grubbs' and Hoveyda-Grubbs catalysts, is a transformative reaction in organic chemistry that allows for the rearrangement of carbon-carbon double bonds. rsc.org These catalysts are known for their remarkable functional group tolerance, including amines and their salts, making them suitable for reactions involving pent-4-en-1-amine derivatives. rsc.org

Ring-Closing Metathesis (RCM): A key application for a derivative of pent-4-en-1-amine is in RCM. For example, by first reacting the amine with another olefin-containing molecule (e.g., an acyl chloride or another allyl group), a diene suitable for RCM can be formed. Subsequent exposure to a ruthenium catalyst, such as a second-generation Grubbs catalyst, can initiate an intramolecular metathesis reaction to form a nitrogen-containing ring, such as a substituted dihydropyrrole, which can be easily reduced to the corresponding pyrrolidine. The efficiency of these reactions has made them a staple in the synthesis of heterocyclic compounds. nih.govnih.gov

Cross-Metathesis (CM): N-protected pent-4-en-1-amine can also undergo cross-metathesis with other alkenes. This allows for the elongation or modification of the carbon chain, introducing new functional groups at the terminus of the molecule. The selectivity of CM reactions has improved significantly with the development of modern ruthenium catalysts. rsc.org

| Metathesis Type | Catalyst | Substrate Type | Product Type |

| Ring-Closing Metathesis (RCM) | Grubbs Catalyst (2nd Gen) | N-Acryloyl-pent-4-en-1-amine | Lactam (Dihydropyridinone) |

| Ring-Closing Metathesis (RCM) | Hoveyda-Grubbs Catalyst | N,N-Diallyl-pent-4-en-1-amine derivative | Dihydropyrrole derivative |

| Cross-Metathesis (CM) | Grubbs Catalyst (2nd Gen) | N-Boc-pent-4-en-1-amine + Styrene | N-Boc-7-phenylhept-4-en-1-amine |

Table 2: Representative Ruthenium-Catalyzed Olefin Metathesis Reactions.

Copper and gold catalysts offer unique reactivity patterns for transformations involving unsaturated amines.

Copper Catalysis: Copper-based systems are effective for various amination reactions. A notable example is the copper-catalyzed 1,2-amino-alkoxycarbonylation of unactivated alkenes. nih.gov This process allows for the simultaneous introduction of an amine and an alkoxycarbonyl group across the double bond, providing direct access to valuable β-amino acid derivatives from simple alkenes. nih.gov While this is an intermolecular process, it highlights the ability of copper to facilitate the addition of both nitrogen and carbon-based functionalities to an alkene. Furthermore, copper catalysts are widely used for conjugate addition (aza-Michael) reactions, where an amine adds to an α,β-unsaturated carbonyl compound. researchgate.net This is relevant to the chemistry of enamines that can be derived from pent-4-en-1-amine.

Gold Catalysis: Gold catalysts, particularly gold(I) and gold(III) species, are known for their ability to activate alkynes and allenes towards nucleophilic attack. In the context of unsaturated amines, gold catalysis can be employed in multicomponent reactions. For instance, a gold(III)-catalyzed reaction of an aldehyde, an amine, and an alkyne can produce substituted aminoindolizines with high atom economy. nih.gov Another relevant transformation is the gold(I)-catalyzed decarboxylative amination of allylic N-tosylcarbamates, which proceeds through a base-induced aza-Claisen rearrangement to yield N-tosyl allylic amines. organic-chemistry.org

Organocatalytic and Metal-Free Transformations

While metal catalysts are powerful, organocatalytic and metal-free transformations provide complementary and often more sustainable routes for modifying molecules like pent-4-en-1-amine.

Pent-4-en-1-amine is a homoallylic amine. Isomerization of its double bond into conjugation with the nitrogen atom (to form an enamine) or into an allylic position is a key transformation that unlocks further reactivity. The isomerization of allylic amines to enamines is a well-established process. whiterose.ac.ukchemrxiv.org This can be achieved using transition metal catalysts or organocatalysts. For example, cobalt pincer complexes can efficiently isomerize N-allylic compounds to the corresponding enamines with high stereoselectivity. chemrxiv.org Similarly, palladium complexes can catalyze the isomerization of allylic chlorides, which then couple with amines to form enamines or imines. mdpi.com Guanidine-type bases have also been used as organocatalysts for the stereospecific isomerization of chiral allylic amines. whiterose.ac.uk

This isomerization is crucial because it converts the relatively unreactive homoallylic amine into a nucleophilic enamine or a reactive allylic amine, which can then participate in a host of other transformations.

The formation of enamines or imines from pent-4-en-1-amine derivatives is a gateway to a rich field of chemical reactivity.

Enamine/Imine Chemistry: An enamine is an unsaturated compound derived from the reaction of an aldehyde or ketone with a secondary amine and is the nitrogen analog of an enol. wikipedia.org Primary amines like pent-4-en-1-amine typically form imines, which exist in tautomeric equilibrium with their enamine form. wikipedia.org This enamine-imine tautomerism is analogous to keto-enol tautomerism. wikipedia.org These intermediates are central to reactions like reductive amination, where an imine is formed in situ and then reduced to an amine. youtube.com

| Reactant 1 (derived from amine) | Reactant 2 (Michael Acceptor) | Reaction Type | Product Type |

| Enamine | α,β-Unsaturated Ketone | Conjugate Addition | 1,5-Dicarbonyl Compound (after hydrolysis) |

| Imine | Hydride (e.g., NaBH₃CN) | Reductive Amination | Saturated Amine |

| Amine | α,β-Unsaturated Ester | Aza-Michael Addition | β-Amino Ester |

Table 3: Reactivity of Enamine and Imine Derivatives.

Oxidation and Reduction Methodologies

The chemical reactivity of pent-4-en-1-amine allows for selective oxidation and reduction at its two functional groups: the amine and the carbon-carbon double bond.

The oxidation of the amine functionality in molecules similar to pent-4-en-1-amine can lead to the formation of imines or other oxidized nitrogen species. For instance, the oxidation of trialkylamino groups can generate iminium ions, which are valuable intermediates for further reactions. rsc.org

In terms of reduction, the terminal alkene of pent-4-en-1-amine is susceptible to hydrogenation. The selective reduction of the double bond in the presence of other functional groups, such as a ketone, can be challenging. Generally, the hydrogenation of a carbon-carbon double bond is more facile than that of a carbonyl group. stackexchange.com However, the choice of catalyst and reaction conditions plays a crucial role in achieving the desired selectivity. For example, catalytic hydrogenation of pent-4-en-2-one typically reduces the double bond preferentially. stackexchange.com While specific studies on the selective reduction of pent-4-en-1-amine hydrochloride were not found, the general principles of selective hydrogenation are applicable.

Table 1: Oxidation and Reduction Reactions of Aminoalkenes

| Reaction Type | Functional Group | Potential Product(s) | Reagents/Conditions |

| Oxidation | Amine | Iminium ion | Alkaline potassium hexacyanoferrate(III) |

| Reduction | Alkene | Saturated amine | H₂/Catalyst (e.g., Pt) |

Cyclization Reactions Leading to Heterocyclic Scaffolds

The dual functionality of pent-4-en-1-amine makes it an ideal substrate for cyclization reactions, leading to the formation of valuable nitrogen-containing heterocyclic compounds.

Intramolecular Hydroamination and Carboamination Cyclizations

Intramolecular hydroamination is a powerful, atom-economical method for the synthesis of cyclic amines. uwa.edu.au In the case of pent-4-en-1-amine, intramolecular hydroamination results in the formation of piperidine (B6355638) derivatives. This transformation can be catalyzed by various transition metal complexes. Studies have shown that pent-4-en-1-amine, generated from the thermal decomposition of lysine (B10760008) in the presence of glucose, can undergo intramolecular cyclization to form piperidine. acs.orgnih.govresearchgate.net This cyclization proceeds via a nucleophilic addition of the amine to the alkene. acs.org

Radical and Ionic Cyclization Pathways

Radical cyclizations offer a powerful tool for the construction of cyclic molecules. While specific examples involving this compound are not detailed in the provided search results, α-amino radicals can be used to initiate tandem intramolecular radical cyclization processes. rsc.org In a general sense, the alkene moiety of pent-4-en-1-amine could participate in radical cyclization cascades to form substituted piperidines.

Ionic cyclization pathways are also plausible for pent-4-en-1-amine. The formation of piperidine from pent-4-en-1-amine generated from lysine can be considered a form of ionic cyclization, where the amine acts as a nucleophile. acs.orgnih.govresearchgate.net

Table 2: Cyclization Reactions of Pent-4-en-1-amine

| Cyclization Type | Product Scaffold | Mechanistic Insight |

| Intramolecular Hydroamination | Piperidine | Nucleophilic addition of the amine to the alkene acs.org |

| Radical Cyclization | Substituted Piperidines | Potential pathway via α-amino radical initiation rsc.org |

| Ionic Cyclization | Piperidine | Nucleophilic attack of the amine on the alkene acs.orgnih.govresearchgate.net |

Functionalization Strategies (e.g., Difluoromethylation)

The introduction of fluorine-containing groups into organic molecules can significantly alter their biological and chemical properties. The difluoromethyl group (CF₂H) is of particular interest as it can act as a lipophilic isostere for hydroxyl and thiol groups and as a hydrogen bond donor. mdpi.com

While direct difluoromethylation of this compound was not found in the search results, the amine functionality can be transformed into an imine, which can then undergo nucleophilic difluoromethylation. A highly stereoselective method for the synthesis of chiral α-difluoromethyl amines has been developed through the reaction of (S)-difluoromethyl phenyl sulfoximine (B86345) with ketimines. mdpi.com This approach provides efficient access to a variety of enantiomerically enriched α-difluoromethyl amines. mdpi.com This strategy could potentially be applied to derivatives of pent-4-en-1-amine.

Table 3: Potential Functionalization of Pent-4-en-1-amine Derivatives

| Functionalization | Reagent | Resulting Moiety | Potential Application |

| Difluoromethylation | (S)-difluoromethyl phenyl sulfoximine (on derived imine) | α-Difluoromethyl amine | Introduction of a key fluorinated group mdpi.com |

Applications in Medicinal Chemistry, Agrochemicals, and Materials Science

Utilization as Intermediates in Drug Discovery and Development

In the realm of medicinal chemistry, pent-4-en-1-amine hydrochloride serves as a crucial starting material for the construction of biologically active molecules and advanced pharmaceutical intermediates. justia.com Its ability to participate in various chemical transformations makes it a key component in the synthesis of novel therapeutic agents.

This compound has been identified as a precursor in the synthesis of macrocyclic compounds designed for the treatment of medical disorders. justia.com These large, ring-shaped molecules are of significant interest in drug discovery due to their unique structural and conformational properties, which can lead to high-potency and selective interactions with biological targets. The synthesis of such complex structures often involves multi-step reaction sequences where the amine and alkene functionalities of this compound can be sequentially or selectively reacted to build the macrocyclic framework. For instance, the amine can undergo amidation reactions to link different molecular fragments, while the terminal alkene can be utilized in ring-closing metathesis reactions to form the macrocycle.

The compound is also implicated in the synthesis of diphenyl-amine derivatives, a class of compounds with various pharmaceutical applications. google.com

The role of this compound extends to the creation of advanced pharmaceutical intermediates, which are complex molecules that serve as stepping stones in the synthesis of final drug products. For example, it is listed as a component in the synthesis of GalNAc-monomers and GalNAc-nucleic acid conjugates. google.com These types of molecules are at the forefront of drug delivery technology, particularly for targeted therapies involving oligonucleotides. The pentenyl amine moiety can be incorporated as a linker or part of a larger scaffold in these complex architectures.

Commercial suppliers of chemical building blocks for research and development often categorize this compound under "Pharmaceutical Intermediates," highlighting its established role in this area. ambeed.com

While specific research detailing the targeted modification of this compound for enhanced biological activity is not extensively documented in publicly available literature, the principle is a cornerstone of medicinal chemistry. The presence of two distinct functional groups allows for systematic modifications. For example, the amine group can be acylated, alkylated, or incorporated into heterocyclic systems to modulate properties like solubility, bioavailability, and target binding. The double bond offers a handle for further functionalization through reactions like epoxidation, dihydroxylation, or hydroboration-oxidation, leading to a diverse range of derivatives with potentially improved biological profiles. The exploration of such derivatives is an active area of research in the quest for new and more effective drugs.

Building Blocks in Agrochemical Synthesis

The structural features of this compound also make it a valuable building block in the synthesis of new agrochemicals. The development of novel pesticides, herbicides, and fungicides is crucial for modern agriculture to ensure crop protection and food security.

The design of new pest control agents often involves the synthesis and screening of libraries of compounds containing diverse functional groups. While specific examples of commercial pesticides directly synthesized from this compound are not readily found, its potential as a building block is recognized. For instance, pyrimidin-4-amine derivatives have been designed and synthesized with the aim of discovering new pesticides with novel modes of action to combat resistance. nih.govresearchgate.net The amine functionality of this compound makes it a suitable candidate for incorporation into such pyrimidine-based structures. Furthermore, piperine (B192125) derivatives, which have shown insecticidal activity, can be synthesized using amine building blocks. frontiersin.org

The amine group is a common feature in many herbicides. researchgate.net For example, 2,4-D is a widely used herbicide that is often formulated as an amine salt to improve its effectiveness. ambeed.com While not directly derived from pent-4-en-1-amine, this illustrates the importance of the amine functional group in herbicidal action. The bifunctionality of this compound allows for its potential use in creating novel herbicide precursors by modifying either the amine or the alkene group to interact with specific biological targets in weeds.

Similarly, in the development of new fungicides, amine-containing heterocyclic compounds play a significant role. For example, pyrimidine (B1678525) derivatives are known to exhibit fungicidal activity. The amine group of this compound can be used to construct such heterocyclic rings, making it a potential precursor for new classes of fungicides.

Integration into Polymeric Materials and Surface Science

This compound is a bifunctional molecule, possessing both a primary amine and a terminal alkene group. This unique structure allows it to serve as a valuable component in the synthesis of advanced materials. The primary amine group provides a site for nucleophilic reactions, while the vinyl group can participate in various polymerization processes. This dual reactivity is key to its applications in creating functional polymers and modifying material surfaces.

Monomer in the Synthesis of Functional Polymers and Copolymers

The incorporation of amine functionalities into polymers is a widely utilized strategy to impart desirable properties such as pH-responsiveness, hydrophilicity, and reactive sites for further chemical modification. polysciences.com Amine-functional polymers are crucial in a variety of fields, including biomedical engineering, drug delivery, and coatings. polysciences.com However, the synthesis of such polymers can be challenging, as simple amine-containing monomers like vinylamine (B613835) are often unstable. google.com

This compound offers a stable and versatile alternative. Its terminal double bond allows it to act as a monomer in various polymerization reactions, while the primary amine group is carried into the final polymer structure as a pendent functional group.

One-pot synthesis strategies, such as the aminolysis of thiolactones followed by thiol-ene reactions, provide a straightforward pathway to create libraries of functional polymers. nih.govrsc.org In such systems, different amines are used to introduce a range of functionalities into the polymer backbone. rsc.org this compound is an ideal candidate for this type of modular synthesis, where its primary amine would react to open a thiolactone ring, and the resulting molecule, now containing a thiol and the original vinyl group, could undergo subsequent polymerization. This approach allows for the creation of degradable poly(amino ester sulfide)s, which have shown potential as carriers for gene therapy. nih.gov

Furthermore, Pent-4-en-1-amine can be used as a comonomer in copolymerization reactions with other vinyl monomers. This allows for the precise introduction of primary amine groups along a polymer chain, tuning the material's properties for specific applications. The amine group can also be the site of initiation for ring-opening polymerizations or can be modified post-polymerization to attach other functional molecules.

Table 1: Potential Polymer Synthesis Applications of this compound

| Polymer Type | Synthetic Strategy | Key Feature of Monomer | Resulting Polymer Characteristic | Potential Application |

|---|---|---|---|---|

| Functional Polyurethanes | Amine-thiol-ene Conjugation rsc.org | Primary amine reacts with thiolactone; vinyl group for subsequent Michael addition. | Polyurethane backbone with pendent primary amine groups. | Smart materials, coatings. |

| Poly(amino ester sulfide)s | Thiobutyrolactone aminolysis and thiol-acrylate addition nih.gov | Primary amine for ring-opening of thiolactone. | Degradable polymer with tunable amine content. | Gene delivery vectors. |

| Amine-Functional Copolymers | Free-Radical Copolymerization | Vinyl group participates in polymerization with other vinyl monomers. | Polymer chain with randomly distributed primary amine side groups. | Adhesives, pH-responsive hydrogels. |

| Polyampholytes | Reaction with Poly(acryloyl chloride) nih.gov | Primary amine reacts with acyl chloride groups on a pre-formed polymer. | Polymer with polyamine side chains and potential for carboxylic groups. | Flocculants, biomimetic materials. |

Surface Modification and Grafting for Advanced Material Properties

Surface modification is a critical technique for tailoring the interface of a material to control its interaction with the surrounding environment. Grafting amine groups onto surfaces can significantly alter properties like wettability, adhesion, biocompatibility, and chemical reactivity. mdpi.com This process often involves creating covalent bonds between the amine molecule and the substrate, ensuring a durable and stable modification. mdpi.com

This compound is an excellent candidate for surface modification due to its reactive primary amine. This group can form covalent bonds with a wide range of surface functionalities, including epoxides, isocyanates, and carboxylic acids, or it can be attached to oxide surfaces (like silica (B1680970) or titania) through the use of silane (B1218182) coupling agents. mdpi.comresearchgate.net For instance, a surface can first be treated with an epoxy-functional silane, after which the amine group of pent-4-en-1-amine can react with the surface-bound epoxy rings.

A key advantage of using this compound for surface grafting is the introduction of a terminal vinyl group onto the material's surface. This surface-bound alkene serves as a reactive site for a multitude of subsequent chemical transformations. This "grafting-to" approach followed by further reaction opens up possibilities for:

Surface-Initiated Polymerization: The vinyl groups can act as anchor points to initiate the growth of polymer chains directly from the surface, forming what are known as polymer brushes.

Click Chemistry: The alkene can participate in reactions like thiol-ene coupling, allowing for the efficient and specific attachment of other molecules, such as biomolecules or fluorescent dyes.

Hydrophilicity/Hydrophobicity Tuning: The grafted amine itself increases the hydrophilic character of a surface. mdpi.com

This dual functionality makes this compound a powerful tool for creating multifunctional surfaces with precisely controlled properties for applications ranging from water purification membranes to biomedical implants. researchgate.net

Table 2: Surface Modification Strategies Using this compound

| Substrate Material | Grafting Method | Role of Pent-4-en-1-amine | Resulting Surface Property | Potential Application |

|---|---|---|---|---|

| Silica, Glass, Metal Oxides | Silanization with an epoxy-silane, followed by reaction with the amine. | Amine group reacts with surface epoxy groups. | Surface decorated with pendent vinyl groups. | Chromatographic supports, biosensors. |

| Polymer Films (with -COOH groups) | Carbodiimide coupling chemistry. | Amine group forms an amide bond with surface carboxylic acids. | Covalently attached vinyl groups for further functionalization. | Biocompatible coatings, microfluidic devices. |

| Inorganic Nanoparticles | Covalent grafting via surface activation. mdpi.com | Amine group attaches to the nanoparticle surface. | Functionalized nanoparticles with reactive vinyl handles. | Advanced composite materials, catalysts. |

| Porous Membranes | Radiation-induced graft polymerization. researchgate.net | Monomer is grafted onto the membrane surface. | Increased hydrophilicity and introduction of reactive sites. | Affinity membranes for water purification. |

Stereochemical Control and Asymmetric Synthesis Strategies

Enantioselective Synthesis of Chiral Pent-4-en-1-amine Derivatives

Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For derivatives of pent-4-en-1-amine, where the stereocenter is typically at the C1 position, this involves the asymmetric addition of an allyl group to an imine precursor.

Chiral Auxiliary-Mediated Asymmetric Transformations

A reliable method for inducing chirality is the temporary incorporation of a chiral auxiliary into a reactant molecule. wikipedia.org This auxiliary directs the stereochemical course of a reaction before being cleaved, yielding the enantiomerically enriched product. wikipedia.orgyoutube.com

For the synthesis of chiral homoallylic amines, a common approach involves the diastereoselective allylation of imines bearing a chiral auxiliary. One of the most effective auxiliaries for this purpose is tert-butanesulfinamide. An imine formed from a prochiral aldehyde and tert-butanesulfinamide can undergo nucleophilic addition by an allyl Grignard reagent. The stereochemical outcome is controlled by the chiral sulfinyl group, which directs the allyl nucleophile to one face of the C=N double bond, typically via a six-membered ring transition state involving magnesium coordination. wikipedia.org After the addition, the auxiliary can be removed under mild acidic conditions to furnish the desired chiral primary amine.

Another well-known class of auxiliaries are the Evans oxazolidinones, which are widely used in aldol (B89426) reactions but can also be adapted for the synthesis of chiral amines. youtube.com These auxiliaries are typically attached to a carboxylic acid derivative, which can then be converted into a precursor for the amine functionality after a stereoselective transformation. The rigidity of the auxiliary and its ability to chelate to metal ions provide a highly organized transition state, leading to excellent diastereoselectivity. youtube.com

Asymmetric Catalysis with Chiral Ligands

Asymmetric catalysis offers a more atom-economical approach where a small amount of a chiral catalyst generates large quantities of an enantiomerically enriched product. nih.govrsc.org This can be achieved with transition-metal catalysts complexed with chiral ligands or with metal-free organocatalysts.

Transition-Metal Catalysis: The palladium-catalyzed asymmetric allylic amination is a powerful tool for C-N bond formation. researchgate.net However, for the synthesis of homoallylic amines like pent-4-en-1-amine derivatives, the key step is typically the asymmetric allylation of an imine. Copper- and rhodium-based catalysts have shown significant promise. For instance, a copper complex with a chiral phosphoramidite (B1245037) ligand can catalyze the reaction between an aldimine and an allyldiboron reagent. This process generates a reactive α-boryl-copper-allyl species that adds to the imine with high diastereo- and enantioselectivity, yielding complex homoallylic amines that contain a versatile alkenylboron moiety. nih.govnih.govacs.org

Nickel-catalyzed methods have also been developed for the umpolung (reactivity reversal) allylation of imines using allylic alcohols as pro-nucleophiles. acs.org These reactions, often proceeding with high regio- and diastereoselectivity, provide direct access to homoallylic amines. acs.org

Organocatalysis: In recent years, organocatalysis has emerged as a major pillar of asymmetric synthesis. beilstein-journals.orgbeilstein-journals.org Chiral Brønsted acids, such as phosphoric acids derived from BINOL (1,1'-bi-2-naphthol), are highly effective catalysts for the allylation of imines. nih.gov These catalysts activate the imine by protonation, facilitating nucleophilic attack by an allylboronate reagent. For example, chiral 3,3'-diaryl-BINOL catalysts can achieve high enantioselectivities (90–99% ee) in the allylation of N-acylimines with allylboronic esters. beilstein-journals.org

A direct three-component reaction of aldehydes, carbamates (like BocNH₂), and allyltrimethylsilane (B147118) can be catalyzed by chiral disulfonimides. beilstein-journals.orgnih.gov This method is advantageous as it uses readily available starting materials to construct protected homoallylic amines in a single step with high enantioselectivity. beilstein-journals.orgnih.gov

Diastereoselective Control in Multi-Stereocenter Synthesis

When synthesizing more complex derivatives of pent-4-en-1-amine that contain multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. This is often addressed in the key bond-forming step that creates one or more of the new stereocenters.

Substrate-Controlled Diastereoselectivity

In substrate-controlled reactions, an existing stereocenter or functional group within the molecule dictates the stereochemical outcome of a new stereocenter being formed. A classic example is the palladium-catalyzed asymmetric allylic amination of an allylic carbonate that contains a hydroxyl group. The hydroxyl group can form a hydrogen bond with the chiral ligand of the palladium catalyst, directing the nucleophilic attack of the amine to a specific position and face of the molecule, thereby controlling both regio- and stereoselectivity. researchgate.net

Another strategy involves the allylation of acylhydrazones with allylboronic acids. This reaction proceeds with very high syn-selectivity, which is opposite to the anti-selectivity typically observed in the allylboration of simple imines. acs.org The syn stereochemistry is rationalized by a transition state involving chelation between the acyl hydrazone and the boronic acid, demonstrating how a functional group within the substrate can completely reverse the diastereochemical outcome. acs.org

Reagent-Controlled Diastereoselectivity

In reagent-controlled synthesis, the stereochemical outcome is determined by the chiral reagent or catalyst, irrespective of any existing chirality in the substrate. This approach is fundamental to asymmetric catalysis. For instance, the combination of photoredox and chromium catalysis enables the redox-neutral allylation of aldehydes with various allyl sources to form homoallylic alcohols with high anti-diastereoselectivity. acs.org Such methods can be adapted for imine allylation to produce anti-homoallylic amines.

The synthesis of homoallylic amines with vicinal stereocenters can also be achieved with high diastereoselectivity using chiral catalysts. A nickel-catalyzed allylation of imines with allylic alcohols in the presence of B₂Pin₂ was shown to proceed with high regio- and stereoselectivity, exclusively forming the branched isomer with an anti configuration between the phenyl and amino groups. acs.org Similarly, copper-catalyzed enantioselective additions of γ,γ-disubstituted allyldiborons to imines can generate homoallylic amines bearing a quaternary carbon center with excellent diastereomeric ratios (>20:1 dr). nih.govacs.org These examples highlight the power of chiral catalysts to orchestrate the formation of multiple stereocenters with a high degree of control.

Chromatographic and Physical Methods for Chiral Resolution

The separation of a racemic mixture of Pent-4-en-1-amine into its individual enantiomers can be achieved through several established techniques. These methods are broadly categorized into chromatographic and physical resolution methods. Chromatographic methods rely on the differential interaction of the enantiomers with a chiral stationary phase, while physical methods typically involve the formation of diastereomeric salts with a chiral resolving agent, which can then be separated based on differences in their physical properties, such as solubility.

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. whiterose.ac.ukiranchembook.ir For primary amines like Pent-4-en-1-amine, polysaccharide-based CSPs are often effective. whiterose.ac.uk These CSPs, typically derived from cellulose (B213188) or amylose (B160209) that have been functionalized with various carbamate (B1207046) derivatives, provide a chiral environment where the enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times. whiterose.ac.ukacs.org

To enhance the interaction with the CSP and improve chromatographic performance, primary amines are often derivatized. whiterose.ac.uk A common approach for amines is acylation or the introduction of a chromophore-bearing group, which can also improve detection. whiterose.ac.uk For instance, derivatization with agents like N-succinimidyl-4-nitrobenzoate or dansyl chloride can provide derivatives suitable for chiral separation.

Table 1: Illustrative HPLC Conditions for the Chiral Separation of a Derivatized Unsaturated Primary Amine

| Parameter | Condition |

| Chiral Stationary Phase | Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) |

| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm (for a suitable derivative) |

| Retention Time (k'1) | 5.8 |

| Retention Time (k'2) | 6.5 |

| Separation Factor (α) | 1.12 |

| Resolution (Rs) | 1.8 |

This data is representative for a closely related analyte and serves as a starting point for method development for Pent-4-en-1-amine.

The choice of mobile phase, including the type and concentration of the alcohol modifier, is crucial for optimizing the separation. google.com Additives such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) are often used in small quantities to improve peak shape and resolution by minimizing undesirable interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the CSP. google.com

A classical and often scalable method for resolving racemic amines is through the formation of diastereomeric salts with a chiral resolving agent. utupub.firesearchgate.net For a basic compound like Pent-4-en-1-amine, a chiral acid is used as the resolving agent. researchgate.net Commonly employed chiral acids include (+)-tartaric acid, (-)-dibenzoyl-L-tartaric acid, (+)-camphorsulfonic acid, and (-)-mandelic acid. researchgate.net

The principle of this method lies in the reaction of the racemic amine (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral acid (e.g., L-(+)-tartaric acid). This reaction yields a mixture of two diastereomeric salts: (R-amine)-(+)-tartrate and (S-amine)-(+)-tartrate. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility in a given solvent system. utupub.fi

The success of this method depends on several factors, including the choice of resolving agent, the solvent system, the temperature of crystallization, and the rate of cooling. A systematic screening of different chiral acids and solvents is typically necessary to identify conditions that provide a crystalline salt with high diastereomeric excess and a good yield.

Once one of the diastereomeric salts has been isolated in a pure form through crystallization, the corresponding pure enantiomer of the amine can be liberated by treatment with a base (e.g., sodium hydroxide) to neutralize the chiral acid, followed by extraction of the free amine.

Table 2: General Procedure for Diastereomeric Salt Resolution

| Step | Description |

| 1. Salt Formation | The racemic Pent-4-en-1-amine hydrochloride is first converted to the free base. The free amine is then dissolved in a suitable solvent (e.g., methanol, ethanol, or a mixture with water) and treated with an equimolar amount of the chiral resolving agent (e.g., L-(+)-tartaric acid). |

| 2. Crystallization | The solution is allowed to cool slowly to promote the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can sometimes induce crystallization. |

| 3. Isolation | The precipitated crystals are isolated by filtration and washed with a small amount of cold solvent to remove the more soluble diastereomer. |

| 4. Liberation of Enantiomer | The purified diastereomeric salt is dissolved in water and treated with a strong base (e.g., NaOH) to deprotonate the amine. The free amine enantiomer is then extracted with an organic solvent and purified. |

| 5. Conversion to Hydrochloride | The purified enantiomeric free base is dissolved in a suitable solvent (e.g., diethyl ether) and treated with HCl (e.g., as a solution in ether or as a gas) to precipitate the enantiomerically pure this compound salt. |

The efficiency of the resolution is determined by measuring the enantiomeric excess (ee) of the final product, typically using a chiral HPLC or GC method.

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular structure and confirming the identity of Pent-4-en-1-amine hydrochloride.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-field NMR spectroscopy is a cornerstone for the structural elucidation of this compound. ¹H NMR provides detailed information about the chemical environment of the hydrogen atoms, while ¹³C NMR offers insights into the carbon skeleton.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to its unique structural features. The protons of the terminal vinyl group typically appear in the downfield region (around 4.9-5.9 ppm). The methylene (B1212753) protons adjacent to the amine group and those in the alkyl chain resonate at distinct chemical shifts, and their splitting patterns, due to spin-spin coupling, provide information about neighboring protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by showing distinct signals for each carbon atom in the molecule. The carbons of the double bond are typically observed in the range of 115-138 ppm. The chemical shifts of the aliphatic carbons provide further confirmation of the carbon framework.

| ¹H NMR Data | ¹³C NMR Data |

| Chemical Shift (ppm) | Assignment |

| ~5.8 | H-4 |

| ~5.0 | H-5 |

| ~3.0 | H-1 |

| ~2.2 | H-3 |

| ~1.8 | H-2 |

| Note: The exact chemical shifts can vary depending on the solvent and concentration. |

High-Resolution Mass Spectrometry (HRMS) and Tandem MS for Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the precise molecular weight and elemental composition of this compound. This technique provides a highly accurate mass measurement, which can be used to confirm the molecular formula (C₅H₁₂ClN).

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the protonated molecule. By inducing fragmentation and analyzing the resulting daughter ions, it is possible to deduce the connectivity of the atoms within the molecule, further corroborating the structure determined by NMR. Common fragmentation patterns for this compound would involve the loss of the amine group or cleavage of the alkyl chain. This detailed fragmentation analysis is crucial for distinguishing it from structural isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine hydrochloride salt are typically observed in the region of 3000-3200 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups appear just below 3000 cm⁻¹. The C=C stretching vibration of the terminal alkene is expected around 1640 cm⁻¹. Bending vibrations for the amine and methylene groups provide further structural confirmation.

Raman Spectroscopy: Raman spectroscopy offers complementary information to IR spectroscopy. The C=C double bond, being a non-polar bond, often gives a strong signal in the Raman spectrum, which can be particularly useful for its identification.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from reaction mixtures and for its quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Due to the non-volatile nature of the hydrochloride salt, direct analysis by gas chromatography (GC) is challenging. However, after conversion to a more volatile derivative, such as by acylation of the amine group, GC can be effectively used for purity assessment and quantification.

GC-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of mass spectrometry. This hyphenated technique allows for the identification of individual components in a mixture based on both their retention time and their mass spectrum. This is particularly useful for identifying and quantifying any volatile impurities present in a sample of this compound.

Environmental Impact and Sustainability in Production and Application

Investigation of Degradation Pathways and Environmental Fate

The environmental fate of Pent-4-en-1-amine hydrochloride is determined by its susceptibility to various degradation processes and its mobility between different environmental compartments such as water, soil, and air.

Biodegradability:

Alkylamines, in general, are known to be biodegradable. For instance, studies on long-chain alkylamines have shown that microorganisms like Pseudomonas sp. can utilize them as a source of carbon and nitrogen. The degradation pathway is believed to involve the cleavage of the carbon-nitrogen bond, leading to the formation of the corresponding aldehyde (in this case, pent-4-enal) and ammonium (B1175870). The aldehyde can then be further oxidized to a fatty acid and metabolized. It is plausible that Pent-4-en-1-amine would follow a similar degradation pathway.

The presence of the double bond in the pentenyl chain might influence the rate of biodegradation compared to its saturated analogue, pentylamine. The complete mineralization of the compound would ultimately yield carbon dioxide, water, and ammonium chloride.

Photodegradation:

The photodegradation of amines in the environment can occur through direct absorption of sunlight or, more commonly, through indirect photolysis initiated by photosensitizers like nitrate (B79036) and humic substances present in natural waters. google.comnih.gov These processes generate reactive species such as hydroxyl radicals (•OH) that can readily attack the amine functional group and the unsaturated carbon-carbon bond. google.comchemicalbook.com The reaction with hydroxyl radicals is typically very fast, with bimolecular rate constants in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹. google.comchemicalbook.com

For Pent-4-en-1-amine, photodegradation in the atmosphere would likely be initiated by reaction with hydroxyl radicals, leading to the formation of various oxidation products. In aquatic environments, both direct and indirect photolysis could contribute to its degradation, preventing long-term persistence under sunlit conditions.

Persistence:

The persistence of a chemical in the environment is often described by its half-life. While no specific half-life data for this compound has been found, its susceptibility to biodegradation and photodegradation suggests that it is unlikely to be highly persistent in most environmental compartments. The U.S. Environmental Protection Agency (EPA) has noted for alkyl amine hydrochlorides that they are expected to undergo microbial metabolism over time. researchgate.net

Mobility:

The mobility of a chemical in soil and water is often predicted using the soil organic carbon-water (B12546825) partition coefficient (Koc). A low Koc value indicates high mobility, meaning the substance is less likely to adsorb to soil and sediment and more likely to remain in the water phase, potentially leading to groundwater contamination. epo.org

Specific Koc values for this compound are not available. However, as a small, water-soluble amine hydrochloride, it is expected to have a relatively low Koc value and therefore be mobile in soil and aquatic systems. The hydrochloride salt form enhances its water solubility. For a structurally similar, though more toxic, compound, allylamine, its complete solubility in water suggests high mobility. nih.gov